molecular formula C8H12N2 B1625990 Tetramethylpyrimidine CAS No. 22868-80-0

Tetramethylpyrimidine

Cat. No.: B1625990
CAS No.: 22868-80-0
M. Wt: 136.19 g/mol
InChI Key: NBLWWYQPSUNZKP-UHFFFAOYSA-N
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Description

Tetramethylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is distinguished by the presence of four methyl groups attached to the pyrimidine ring, resulting in the molecular formula C8H12N2

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylpyrimidine can be synthesized through several methods. One common approach involves the alkylation of pyrimidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms in the pyrimidine ring act as nucleophiles, attacking the methylating agent to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often prioritize scalability and cost-effectiveness to meet the demands of large-scale applications.

Chemical Reactions Analysis

Types of Reactions: Tetramethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrimidine derivatives with functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrimidine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

Tetramethylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tetramethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, this compound derivatives may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Tetramethylpyrimidine can be compared with other similar compounds, such as:

    Trimethylpyrimidine: Lacks one methyl group compared to this compound, resulting in different chemical and biological properties.

    Tetramethylpyrazine: Contains a pyrazine ring instead of a pyrimidine ring, leading to distinct reactivity and applications.

    Tetramethylbenzene: Features a benzene ring with four methyl groups, differing significantly in aromaticity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,4,5,6-tetramethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-6(2)9-8(4)10-7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLWWYQPSUNZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544101
Record name Tetramethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-80-0
Record name Tetramethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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